Diosbulbin G
Diosbulbin G
Diosbulbin g belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Diosbulbin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diosbulbin g is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, diosbulbin g can be found in root vegetables. This makes diosbulbin g a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
67567-15-1
VCID:
VC20806398
InChI:
InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3
SMILES:
CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5
Molecular Formula:
C19H22O6
Molecular Weight:
346.4 g/mol
Diosbulbin G
CAS No.: 67567-15-1
Cat. No.: VC20806398
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diosbulbin g belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Diosbulbin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diosbulbin g is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, diosbulbin g can be found in root vegetables. This makes diosbulbin g a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 67567-15-1 |
| Molecular Formula | C19H22O6 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |
| Standard InChI | InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 |
| Standard InChI Key | GFUMUSWDMNZQDZ-UHFFFAOYSA-N |
| SMILES | CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 |
| Canonical SMILES | CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 |
| Appearance | Powder |
| Melting Point | 215-217°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator